4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide
Description
4-Benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide is a synthetic morpholine derivative characterized by a 5-oxomorpholine core substituted with a benzyl group at position 4 and a carboxamide linkage to a 3-chloro-4-methoxyphenyl group.
Properties
IUPAC Name |
4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-17-8-7-14(9-15(17)20)21-19(24)16-11-26-12-18(23)22(16)10-13-5-3-2-4-6-13/h2-9,16H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFBHCVOQRBOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is constructed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of the Chloro-Methoxyphenyl Group: This step involves electrophilic aromatic substitution to attach the chloro-methoxyphenyl group to the morpholine ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Industry: The compound is used in various industrial applications, including as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in the combination of its morpholine ring , benzyl substituent , and 3-chloro-4-methoxyphenyl carboxamide . Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variability: The morpholine ring in the target compound contrasts with the urea (metoxuron) or carbamate (isopropyl derivatives) backbones, which are simpler and associated with herbicidal activity . Pyrido-pyrimidinone derivatives (e.g., compounds in ) feature fused heterocycles, often linked to kinase inhibition .
Substituent Impact: The 3-chloro-4-methoxyphenyl group is a common motif across compounds, suggesting its role in enhancing lipophilicity and binding to aromatic pocket targets.
Pesticidal Activity
- Metoxuron : A phenylurea herbicide inhibiting photosynthesis by disrupting Photosystem II .
- Isopropyl Carbamates : Act as plant growth regulators or insecticides by inhibiting acetylcholinesterase .
- Target Compound : While structurally distinct from these classes, its carboxamide linkage may enable interactions with proteases or oxidoreductases, common targets in pesticide development.
Pharmacological Potential
- Pyrido-pyrimidinones (): Demonstrated in vitro activity against viral proteases, attributed to their planar heterocyclic cores .
- Morpholine Derivatives: Known for roles in CNS drug delivery due to their solubility and metabolic stability. The 5-oxo group in the target compound may enhance hydrogen-bonding capacity.
Research Findings and Limitations
- Synthesis : The synthesis of related 3-chloro-4-methoxyphenyl carboxamides (e.g., pyrrolidine derivatives in ) involves condensation of aromatic amines with carboxylic acid derivatives, a method adaptable to the target compound .
- Patent Data : Compounds with the 3-chloro-4-methoxyphenyl group in show substituent-dependent activity (e.g., ethoxy vs. methoxy modifications), suggesting that the target compound’s chloro-methoxy balance may optimize bioactivity .
- Data Gaps: No direct comparative studies on the target compound’s efficacy or toxicity are available.
Biological Activity
4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in pain management and as a selective ligand for specific receptors. This article explores its biological activity through various studies, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential clinical applications.
- Molecular Formula: C₁₅H₁₅ClN₂O₃
- Molecular Weight: 304.74 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with the κ-opioid receptor (KOR). Recent studies have demonstrated that compounds with similar structures exhibit significant analgesic properties by selectively activating KOR, thus providing an alternative to conventional opioids with fewer side effects.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzyl and morpholine rings can significantly influence the binding affinity and selectivity towards KOR. For instance, the introduction of the chloro and methoxy groups enhances receptor affinity, as demonstrated in various in vitro assays.
In Vitro Studies
In vitro assays have shown that this compound exhibits a high binding affinity for KOR, with reported Ki values in the nanomolar range. This indicates a strong potential for analgesic effects without the typical side effects associated with non-selective opioid agonists.
In Vivo Studies
Animal models have been utilized to further assess the analgesic efficacy of this compound. In abdominal contraction tests, it demonstrated potent antinociceptive effects, which were reversible by pre-treatment with nor-BNI, a selective KOR antagonist. This reinforces the role of KOR in mediating the analgesic effects of the compound.
Case Studies
A notable case study involved a series of experiments where variations of this compound were tested for their pain-relieving properties. The results indicated that specific structural modifications led to enhanced potency and selectivity for KOR, suggesting avenues for developing new analgesics with reduced side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A typical approach involves:
Morpholine ring formation : Cyclocondensation of substituted amines with carbonyl precursors under acidic or basic conditions.
Carboxamide coupling : Reaction of the morpholine intermediate with 3-chloro-4-methoxyaniline using coupling agents like EDC/HOBt or DCC.
Benzyl group introduction : Alkylation or nucleophilic substitution at the morpholine nitrogen.
Optimization of reaction solvents (e.g., DMF, THF) and temperature (60–100°C) is critical for yield .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related chromene derivatives .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Elemental analysis : Validates purity and stoichiometry.
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) relevant to the morpholine scaffold’s known bioactivity.
- Cytotoxicity profiling : Use cell lines (e.g., HEK293, HeLa) with MTT or resazurin-based viability assays.
- Solubility testing : Employ shake-flask methods in PBS or DMSO to guide dosing in downstream experiments .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) for reductive cyclization steps, as seen in nitroarene transformations .
- Microwave-assisted synthesis : Reduce reaction time and improve selectivity.
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to identify optimal conditions.
Q. What strategies resolve contradictory spectral data (e.g., ambiguous NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity.
- DFT calculations : Predict NMR chemical shifts and compare with experimental data.
- Alternative characterization : Use X-ray crystallography as a definitive structural tool .
Q. How can structure-activity relationships (SAR) be studied for this compound?
- Methodological Answer :
Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, chloro → fluoro) and assess bioactivity changes.
Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity trends.
Pharmacophore mapping : Identify critical functional groups using software like Schrödinger’s Phase .
Q. What computational methods predict the compound’s metabolic stability?
- Methodological Answer :
- In silico ADMET prediction : Tools like SwissADME or ADMETlab estimate metabolic sites (e.g., morpholine ring oxidation).
- CYP450 docking : Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify potential metabolites .
Q. How to address discrepancies in biological activity across assay platforms?
- Methodological Answer :
- Orthogonal assays : Repeat experiments using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinity.
- Cell permeability assessment : Use Caco-2 monolayers or PAMPA to rule out false negatives due to poor uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
